N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-(2-methylimidazol-1-yl)ethanamine
Description
N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-(2-methylimidazol-1-yl)ethanamine is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-(2-methylimidazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2S/c1-16-20-9-10-23(16)12-11-22(2)15-18-13-21-19(27(3,25)26)24(18)14-17-7-5-4-6-8-17/h9-10,13,17H,4-8,11-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBVZPSJFGPJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCN(C)CC2=CN=C(N2CC3CCCCC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-(2-methylimidazol-1-yl)ethanamine involves multiple steps. The starting materials typically include cyclohexylmethylamine, methylsulfonyl chloride, and 2-methylimidazole. The synthesis process involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is formed by reacting cyclohexylmethylamine with methylsulfonyl chloride under basic conditions.
Methylation: The resulting product is then methylated using methyl iodide in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the methylated imidazole with 2-methylimidazole under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-(2-methylimidazol-1-yl)ethanamine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-(2-methylimidazol-1-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-(2-methylimidazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.
1-Methylimidazole: An imidazole derivative with a single methyl group.
2-(1-methylimidazol-4-yl)ethanamine: Another imidazole derivative with a different substitution pattern.
Uniqueness
N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-(2-methylimidazol-1-yl)ethanamine is unique due to its specific substitution pattern and the presence of both cyclohexylmethyl and methylsulfonyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
